2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to be potent antagonists of the human a3 adenosine receptor .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly the human a3 adenosine receptors, leading to changes in cellular functions .
Biochemical Pathways
Given its potential role as an antagonist of the human a3 adenosine receptor, it may influence adenosine-related signaling pathways .
Result of Action
As a potential antagonist of the human a3 adenosine receptor, it may inhibit the receptor’s activity, leading to changes in cellular signaling and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethyl-3-phenylpyrazole with a suitable aldehyde or ketone in the presence of a base can yield the desired pyrazolo[1,5-a]pyrimidine intermediate .
Subsequently, the intermediate undergoes thiolation to introduce the thio group at the 7-position. This step often involves the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide. The final step involves the acylation of the thiolated intermediate with p-tolylacetic acid or its derivatives to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrimidine core or the acetamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a nonsteroidal anti-inflammatory drug (NSAID) with reduced ulcerogenic activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrimidin-7-one: A related compound with anti-inflammatory properties but different substitution patterns.
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol: Another derivative with potential biological activity.
Uniqueness
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its thio and acetamide groups contribute to its distinct reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-9-11-19(12-10-15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZSINSHNHWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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